(2R)-2,6-diamino-5-hydroxyhexanoic acid;(2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride
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Overview
Description
(2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride are stereoisomers of a compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as protected amino acids or their derivatives.
Protection and Deprotection: Protecting groups are often used to shield reactive functional groups during intermediate steps. Common protecting groups include Boc (tert-butoxycarbonyl) for amino groups and TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Coupling Reactions: The key step involves coupling reactions, such as peptide coupling, to form the desired carbon-nitrogen bonds. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.
Hydrolysis and Purification: The final steps involve deprotection of the functional groups and purification of the product using techniques like chromatography.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in these compounds can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Primary amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. Their functional groups allow for diverse chemical modifications, making them valuable in synthetic organic chemistry.
Biology
In biological research, these compounds can be used to study enzyme-substrate interactions, given their structural similarity to natural amino acids.
Medicine
Medically, these compounds have potential applications in drug design and development. Their ability to interact with biological targets makes them candidates for therapeutic agents.
Industry
Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Ornithine: Another amino acid with a similar structure but differing in the position of the amino groups.
Uniqueness
The presence of both amino and hydroxyl groups in (2R)-2,6-diamino-5-hydroxyhexanoic acid and (2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride makes them unique. This dual functionality allows for more versatile chemical reactions and interactions compared to similar compounds like lysine and ornithine.
These compounds’ unique structural features and reactivity profiles make them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2,6-diamino-5-hydroxyhexanoic acid;(2S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2O3.2ClH/c2*7-3-4(9)1-2-5(8)6(10)11;;/h2*4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t2*4?,5-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXTOLPCSNQQR-ZAKYRCQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O)[C@H](C(=O)O)N.C(CC(CN)O)[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13204-98-3 |
Source
|
Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013204983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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